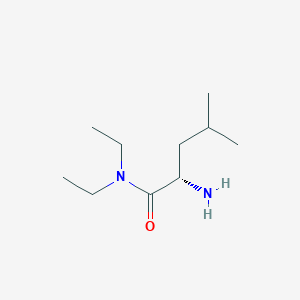

N,N-Diethyl-L-leucinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

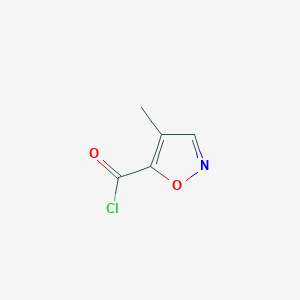

The synthesis of “N,N-Diethyl-L-leucinamide” or similar compounds often involves labeling with specific reagents . For instance, the dl-forms in peptides, which are difficult to separate on a chiral column, can be precisely separated by labeling with 1-fluoro-2,4-dinitrophenyl-5-d-leucine-N,N-dimethylethylenediamine-amide (d-FDLDA) .Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-L-leucinamide” is complex. A similar compound, “N,N-Diethyl-D-leucinamide”, has a molecular formula of C10H22N2O and an average mass of 186.294 Da .Chemical Reactions Analysis

The chemical reactions involving “N,N-Diethyl-L-leucinamide” or similar compounds can be intricate. For example, the reaction kinetics of N,N-diethyl hydroxylamine (DEHA) and free oxygen in distilled water was studied, and a kinetic model of the chemical reaction was created based on experimental work .科学的研究の応用

Enzyme Assays and Biological Activity Studies

N,N-Diethyl-L-leucinamide is prominently used in studies involving enzyme assays, particularly for leucine aminopeptidase. This enzyme plays a vital role in protein metabolism by removing N-terminal amino acids from peptides. N,N-Diethyl-L-leucinamide acts as a substrate in these assays due to its rapid hydrolysis by leucine aminopeptidase and its resistance to hydrolysis by other proteolytic enzymes, making it an ideal compound for measuring aminopeptidase activity in various biological samples (Delange & Smith, 1971). Additionally, it has been used in the study of leucine aminopeptidase produced during the molting of nematodes, highlighting its utility in parasitological research (Rogers & Brooks, 1977).

Structural and Molecular Studies

N,N-Diethyl-L-leucinamide is also significant in structural and molecular studies. Investigations into the crystal structure and molecular dynamics of L-leucinamide have provided insights into its behavior in different states. These studies involve techniques such as solid state NMR, IR, and X-ray diffraction, contributing to our understanding of the molecular properties and interactions of amino acid derivatives (Wang et al., 1997).

Synthesis of Peptides and Pseudopeptides

Furthermore, N,N-Diethyl-L-leucinamide has been utilized in the synthesis of peptides and pseudopeptides. Techniques involving N-(hydroxy)amide-containing pseudopeptides demonstrate the versatility of N,N-Diethyl-L-leucinamide in peptide chemistry. This includes its use in generating N-hydroxy-N-(alkyl)amides and N-(hydroxy)thioamide linkages, contributing to the field of synthetic organic chemistry (Wang & Phanstiel, 2000).

Nutritional and Metabolic Research

In nutritional and metabolic research, derivatives of leucine, such as N,N-Diethyl-L-leucinamide, have been examined for their biological activity and impact on growth and metabolism. These studies provide insights into the role of amino acid derivatives in nutrition and their potential applications in dietary supplements and therapeutic interventions (Rechcigl & Williams, 1961).

Safety And Hazards

特性

IUPAC Name |

(2S)-2-amino-N,N-diethyl-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-5-12(6-2)10(13)9(11)7-8(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHANHUTUQJHKC-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627598 |

Source

|

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-L-leucinamide | |

CAS RN |

63618-45-1 |

Source

|

| Record name | N,N-Diethyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)